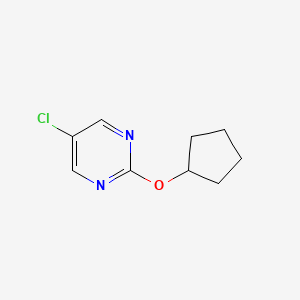

5-Chloro-2-(cyclopentyloxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-cyclopentyloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFQWXJUFMHHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of 5 Chloro 2 Cyclopentyloxy Pyrimidine

Established Synthetic Routes to the Core 5-Chloro-2-(cyclopentyloxy)pyrimidine Scaffold

The primary and most established route to the this compound scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This method is a cornerstone of pyrimidine (B1678525) chemistry, leveraging the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of chloro substituents.

The most common precursor for this synthesis is 2,5-dichloropyrimidine (B52856). The chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the one at C5. This regioselectivity allows for the selective introduction of the cyclopentyloxy group at the C2 position. The reaction is typically carried out by treating 2,5-dichloropyrimidine with sodium cyclopentoxide. The cyclopentoxide is generated in situ by reacting cyclopentanol (B49286) with a strong base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

An alternative, though less common, approach involves the Williamson ether synthesis. wikipedia.orgkhanacademy.org This would entail the reaction of 2-hydroxy-5-chloropyrimidine with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. The initial step is the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide from the cyclopentyl electrophile.

Table 1: Comparison of Synthetic Routes to this compound

| Route | Precursors | Reagents & Conditions | Advantages | Disadvantages |

| SNAr | 2,5-Dichloropyrimidine, Cyclopentanol | NaH, THF/DMF | Good regioselectivity, readily available starting materials | Requires anhydrous conditions |

| Williamson Ether Synthesis | 2-Hydroxy-5-chloropyrimidine, Cyclopentyl bromide | Base (e.g., K2CO3), Solvent (e.g., Acetone) | Milder conditions may be possible | Potential for N-alkylation as a side reaction |

Strategies for Functionalization and Derivatization of the Pyrimidine Ring

Once the this compound core is synthesized, the chloro group at the C5 position serves as a versatile handle for further functionalization, enabling the introduction of a wide array of substituents and the exploration of the chemical space around the pyrimidine scaffold.

Substitution Reactions on the Chloro-Pyrimidine Core

The chlorine atom at the C5 position can be displaced through various cross-coupling reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce diverse aromatic systems at the C5 position. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP) and a base (e.g., sodium tert-butoxide), a wide range of amino-substituted pyrimidines can be synthesized.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylethylamine.

Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C2 and C4/C6 positions, the C5-chloro group can still undergo nucleophilic substitution with strong nucleophiles under forcing conditions. For instance, reaction with alkoxides, thiolates, or amines at elevated temperatures can lead to the corresponding ethers, thioethers, or amino derivatives.

Table 2: Key Cross-Coupling Reactions for Functionalization of the C5 Position

| Reaction | Coupling Partner | Catalyst System | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd catalyst, Base | Aryl/Heteroaryl |

| Buchwald-Hartwig | Primary/Secondary amine | Pd catalyst, Phosphine ligand, Base | Amino |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

Modifications of the Cyclopentyloxy Moiety

Modification of the cyclopentyloxy group provides another avenue for structural diversification. These modifications are typically performed on the cyclopentanol precursor before its attachment to the pyrimidine ring to avoid potential side reactions with the pyrimidine core. However, with careful selection of reagents and reaction conditions, post-attachment modifications are also feasible.

Potential modifications include:

Introduction of substituents: Functional groups such as hydroxyl, amino, or keto groups can be introduced onto the cyclopentyl ring. For example, using a protected cyclopentanol derivative with an additional functional group that can be deprotected after the formation of the pyrimidine ether.

Ring alteration: The cyclopentyl ring can be expanded or contracted through various organic transformations, leading to analogs with different cycloalkyl ether moieties. nih.gov

Novel Synthetic Approaches and Catalyst Development for Analog Synthesis

Recent advances in catalysis have opened new avenues for the synthesis of pyrimidine derivatives. For instance, the use of more active and robust palladium catalysts, such as those based on N-heterocyclic carbene (NHC) ligands, can improve the efficiency and scope of the cross-coupling reactions mentioned earlier. These catalysts often allow for reactions to be conducted under milder conditions and with lower catalyst loadings.

Furthermore, multicomponent reactions (MCRs) are gaining prominence as a strategy for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. nih.gov The development of novel MCRs that could directly assemble a functionalized 2-(cyclopentyloxy)pyrimidine (B2878338) core would represent a significant advancement in the synthesis of this class of compounds.

Application of Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogs, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. orgchemres.orgnih.govosti.gov

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating methods.

Catalysis: The use of highly efficient and recyclable catalysts can reduce waste and improve the atom economy of the reactions. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

One-Pot Syntheses: Designing synthetic routes that involve multiple transformations in a single reaction vessel without the need for isolation of intermediates can reduce solvent usage and waste generation.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Forms

The introduction of chirality can have a profound impact on the biological activity of a molecule. For this compound analogs, chirality can be introduced through the cyclopentyloxy moiety.

Stereoselective Synthesis: An enantiopure form of a this compound analog can be obtained by starting with an enantiomerically pure cyclopentanol derivative. The stereoselective synthesis of substituted cyclopentanols can be achieved through various asymmetric reactions, such as asymmetric hydrogenation of cyclopentenones, asymmetric aldol (B89426) reactions followed by cyclization, or enzymatic kinetic resolution of racemic cyclopentanols. nih.gov The resulting enantiopure cyclopentanol can then be used in the synthesis of the pyrimidine ether, preserving the stereochemistry.

Chiral Resolution: Alternatively, if a racemic mixture of a chiral this compound analog is synthesized, the enantiomers can be separated using chiral resolution techniques. This can be achieved through:

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can effectively separate the enantiomers.

Diastereomeric Salt Formation: If the molecule contains a basic or acidic handle, it can be reacted with a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

Investigation of Biological Activities and Pharmacological Profiles Non Clinical

In Vitro Cellular and Biochemical Assays of 5-Chloro-2-(cyclopentyloxy)pyrimidine

In vitro assays are fundamental to characterizing the biochemical and cellular effects of a novel compound. These tests provide the initial understanding of a compound's mechanism of action, potency, and selectivity.

Enzyme Inhibition and Activation Studies

While direct enzyme inhibition or activation data for this compound is not available, related pyrimidine (B1678525) structures have been investigated as inhibitors of various enzymes. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives, which share a pyrimidine core, have been identified as inhibitors of microtubule affinity regulating kinase (MARK). google.com A patent for these inhibitors includes cyclopentyloxy as a possible substituent within the claimed chemical space, suggesting that compounds with this feature are of interest for kinase inhibition. google.com Similarly, other pyrimidine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. google.com

A hypothetical screening cascade for this compound would likely involve testing against a panel of kinases, proteases, and other enzymes to identify potential targets.

Receptor Binding Profiling and Ligand-Binding Assays

Receptor binding assays are used to determine if a compound interacts with specific receptors and to quantify the affinity of this interaction. nih.gov Common techniques include Scintillation Proximity Assays (SPA) and filtration binding assays. nih.gov There is no specific receptor binding profile available in the literature for this compound. For a compound with an unknown target, it would typically be screened against a broad panel of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to identify potential binding interactions and off-target effects.

Cell-Based Functional Assays for Target Engagement and Pathway Modulation

Cell-based assays are critical for confirming that a compound's interaction with a target, such as an enzyme or receptor, translates into a functional cellular response. These assays can measure downstream effects like changes in protein expression, cell proliferation, or the activation of specific signaling pathways. nih.gov For example, novel pyrrolo[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum antiproliferative activity in various human cancer cell lines. nih.gov If this compound were hypothesized to be an anticancer agent, it would be evaluated in similar cell viability and proliferation assays.

Another example involves substituted benzamide analogues that inhibit Respiratory Syncytial Virus (RSV) replication and associated inflammatory responses by modulating pathways involving transcription factors like IRF3 and NF-κB in A549 cells. nih.gov

Interactive Table: Hypothetical Cell-Based Assay Panel Below is a representative table of cell-based assays that could be used to investigate the activity of this compound.

| Assay Type | Cell Line | Endpoint Measured | Potential Target Pathway |

| Antiproliferation | A549 (Lung Cancer) | Cell Viability (MTT/XTT) | Cell Cycle, Apoptosis |

| Antiproliferation | MCF-7 (Breast Cancer) | Cell Viability (MTT/XTT) | Cell Cycle, Apoptosis |

| Pathway Modulation | HEK293T | Reporter Gene Activity (Luciferase) | Specific signaling pathways (e.g., NF-κB, STING) |

| Anti-inflammatory | THP-1 (Monocytes) | Cytokine Secretion (ELISA) | Inflammatory Signaling |

High-Throughput Screening (HTS) Methodologies for Novel Activities

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.govnih.gov These methodologies often utilize robust, miniaturized cell-based or biochemical assays. nih.gov For instance, HTS has been employed to screen for broad-spectrum inhibitors of coronaviruses using a genetically engineered human coronavirus expressing a luciferase reporter. nih.gov Similarly, HTS of compound libraries has been used to discover new anthelmintic agents by measuring motility inhibition in C. elegans. mdpi.com While there is no evidence that this compound was discovered through a specific HTS campaign, it represents a class of molecules that could be included in such screening libraries to uncover novel biological activities.

Pre-Clinical In Vivo Model Systems for Efficacy Evaluation of this compound

Following promising in vitro results, compounds are advanced into in vivo models to assess their efficacy and action within a whole organism.

Pharmacodynamic Marker Assessment in Animal Models

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate a drug has reached its target and is having the intended effect. Assessment of these markers is crucial in preclinical animal models to establish a link between drug exposure and biological response. For a pyrimidine derivative with potential anticancer activity, PD markers could include the inhibition of tumor growth in a mouse xenograft model or changes in the phosphorylation status of a target kinase within tumor tissue. For compounds targeting the immune system, such as STING agonists, PD markers might involve measuring cytokine levels (e.g., IFN-β) in the plasma or assessing immune cell infiltration into tumors. acs.org There is currently no published data on the in vivo efficacy or pharmacodynamic marker assessment for this compound.

Comparative Biological Activity Profiling of this compound with Related Pyrimidine Analogs

No publicly available data comparing the biological activity of this compound with related pyrimidine analogs were found.

Elucidation of Mechanism of Action Moa for 5 Chloro 2 Cyclopentyloxy Pyrimidine

Identification of Molecular Targets and Binding Interactions

The foundational step in understanding the mechanism of action of any new chemical entity is the identification of its molecular targets within the cell. This process involves a combination of biophysical and genetic techniques to pinpoint the specific proteins or other macromolecules with which the compound interacts.

Biophysical Techniques for Protein-Ligand Interaction Studies

To determine if 5-Chloro-2-(cyclopentyloxy)pyrimidine directly binds to a purified protein, several biophysical techniques are considered standard practice. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change that occurs when a ligand binds to its target protein. It is the gold standard for determining the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as the ligand flows over and binds to the immobilized target protein. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

A hypothetical application of these techniques could yield data such as that presented in the interactive table below, illustrating the kind of results researchers would seek.

| Technique | Target Protein | Binding Affinity (Kd) | Stoichiometry (n) |

| ITC | Hypothetical Kinase A | 1.2 µM | 1.05 |

| SPR | Hypothetical Kinase A | 1.5 µM | Not Applicable |

| ITC | Hypothetical Kinase B | No significant binding | Not Applicable |

| SPR | Hypothetical Kinase B | No significant binding | Not Applicable |

Target Validation Methodologies

Once a potential molecular target is identified through biophysical methods, it is crucial to validate that this interaction is responsible for the compound's cellular effects. Target validation methodologies aim to confirm the biological relevance of the identified target.

Gene Knockdown/Knockout: Techniques such as RNA interference (RNAi) to knockdown gene expression or complete gene knockout using methods like homologous recombination can be employed. If the cellular phenotype observed with this compound treatment is diminished or absent in cells with reduced or no expression of the target protein, it provides strong evidence for on-target activity.

CRISPR-Cas9: The CRISPR-Cas9 gene-editing technology offers a precise way to create knockout cell lines or introduce specific mutations in the target gene. For instance, a mutation in the predicted binding site of the target protein could be introduced. If this compound is no longer effective in these mutant cells, it further validates the target and the binding site.

Cellular Pathway Interrogation and Signaling Cascades Modulated by the Compound

Following target identification and validation, the next step is to understand the broader cellular consequences of the compound's interaction with its target. This involves a systems-level analysis of changes in gene expression, protein levels, and metabolic profiles.

Gene Expression Profiling (Transcriptomics)

RNA-Sequencing (RNA-Seq): This high-throughput sequencing technique provides a comprehensive snapshot of the entire transcriptome of cells treated with this compound compared to untreated controls. The resulting data can reveal which genes are up- or down-regulated, providing insights into the cellular pathways that are modulated by the compound. For example, if the compound targets a transcription factor, RNA-Seq would identify the genes whose expression is controlled by that factor.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

Mass Spectrometry-based Proteomics: This powerful analytical technique can be used to quantify changes in the abundance of thousands of proteins within the cell upon treatment with the compound. Furthermore, it can identify changes in post-translational modifications (PTMs) such as phosphorylation, ubiquitination, and acetylation. This is particularly important if the compound targets a kinase or a phosphatase, as changes in the phosphorylation status of downstream proteins would be expected.

The interactive table below illustrates hypothetical proteomics data that might be generated.

| Protein | Fold Change (Treated/Control) | p-value | Post-Translational Modification Change |

| Protein X | 2.5 | <0.01 | Increased phosphorylation at Serine 123 |

| Protein Y | -3.1 | <0.01 | Decreased ubiquitination |

| Protein Z | 1.1 | >0.05 | No significant change |

Metabolomic Profiling of Cellular Responses

Metabolomics: This large-scale study of small molecules, or metabolites, within cells can provide a functional readout of the cellular state. By analyzing the changes in the metabolome after treatment with this compound, researchers can understand the compound's impact on cellular metabolism. For instance, if the compound inhibits an enzyme in a key metabolic pathway, a buildup of the substrate and a depletion of the product of that enzyme would be expected.

Phenotypic Screening and Reverse Pharmacology Approaches to MOA Discovery

Similarly, there are no documented instances of reverse pharmacology being applied to this compound. Reverse pharmacology is a drug discovery paradigm that starts with identifying a specific protein target and then screening for compounds that modulate its activity. The lack of information in this area indicates that the specific molecular target(s) of this compound are not known or have not been disclosed in published research.

Kinase Selectivity Profiling and Off-Target Interaction Analysis

Information regarding the kinase selectivity profiling of this compound is not available in the reviewed scientific literature. Kinase selectivity profiling is a critical step in drug discovery to determine the specificity of a compound against a panel of kinases, which can help in understanding its mechanism of action and potential for off-target effects.

Consequently, no data on the off-target interaction analysis of this compound could be found. This type of analysis is essential for assessing the broader pharmacological profile of a compound and predicting potential side effects. Without these studies, a comprehensive understanding of the compound's interactions within a biological system is not possible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloro 2 Cyclopentyloxy Pyrimidine Analogs

Rational Design and Synthesis of 5-Chloro-2-(cyclopentyloxy)pyrimidine Analogs for SAR Elucidation

The rational design of analogs of this compound is guided by established bioisosteric replacements and scaffold hopping strategies aimed at probing the chemical space around this core structure. The synthesis of these analogs typically involves multi-step sequences that allow for the systematic variation of substituents at key positions of the pyrimidine (B1678525) ring.

The core pyrimidine scaffold is often assembled through well-established condensation reactions. For instance, a common approach involves the reaction of a substituted amidine with a β-dicarbonyl compound or its equivalent. Variations at the 2-position, occupied by the cyclopentyloxy group, can be introduced by employing different alkoxides or by nucleophilic aromatic substitution on a 2-chloropyrimidine intermediate. Modifications at the 5-position, bearing the chloro group, can be achieved by starting with appropriately substituted building blocks or through late-stage halogenation reactions.

A general synthetic approach to 2,5-disubstituted pyrimidines can be achieved through a one-pot process from nitriles, which offers a practical route to a variety of analogs bearing diverse functional groups acs.org. More classical methods, such as the Biginelli reaction, which involves the condensation of an aldehyde, a urea or thiourea, and a β-ketoester, also provide a versatile platform for generating a library of dihydropyrimidines that can be subsequently oxidized to the corresponding pyrimidines nih.gov.

For the specific class of this compound, the synthetic strategy would likely involve the initial synthesis of a 2,5-dichloropyrimidine (B52856) intermediate. Subsequent selective nucleophilic substitution at the 2-position with cyclopentanol (B49286), followed by diversification at the 5-position, or vice-versa, would allow for the generation of a focused library of analogs. The rationale behind the selection of substituents is often driven by the desire to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk to understand their impact on biological activity. For example, replacing the cyclopentyloxy group with other cyclic or acyclic ethers can probe the size and nature of the binding pocket. Similarly, replacing the 5-chloro substituent with other halogens (F, Br, I) or small alkyl or cyano groups can elucidate the electronic and steric requirements at this position.

A hypothetical series of rationally designed analogs and the synthetic rationale is presented below:

| Analog | R1 (at C2) | R2 (at C5) | Synthetic Rationale |

| Parent | Cyclopentyloxy | Chloro | Nucleophilic substitution of 2,5-dichloropyrimidine with cyclopentanol. |

| Analog 1 | Cyclobutoxy | Chloro | To probe the effect of a smaller cycloalkyl ether. |

| Analog 2 | Cyclohexyloxy | Chloro | To investigate the impact of a larger cycloalkyl ether. |

| Analog 3 | Isopropoxy | Chloro | To assess the contribution of an acyclic ether. |

| Analog 4 | Cyclopentyloxy | Bromo | To evaluate the effect of a different halogen at the 5-position. |

| Analog 5 | Cyclopentyloxy | Methyl | To explore the influence of a small alkyl group at the 5-position. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Biological Data

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound, QSAR studies are crucial for understanding the physicochemical properties that drive potency and for predicting the activity of novel, unsynthesized analogs.

2D-QSAR methods utilize descriptors that are calculated from the two-dimensional representation of molecules.

Hansch Analysis: This approach correlates biological activity with various physicochemical parameters such as hydrophobicity (logP or π), electronic effects (σ), and steric parameters (Es or MR). A typical Hansch equation takes the form:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

where C is the concentration of the compound required to produce a specific biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. For a series of this compound analogs, a Hansch analysis might reveal that hydrophobicity at the 2-position and electron-withdrawing character at the 5-position are critical for activity. For instance, a positive coefficient for logP associated with the substituent at the 2-position would suggest that more lipophilic groups enhance activity, while a positive coefficient for σ at the 5-position would indicate that electron-withdrawing groups are beneficial.

Activity = μ + ΣGᵢXᵢ

where μ is the average activity of the series, Gᵢ is the activity contribution of substituent i, and Xᵢ is an indicator variable that is 1 if the substituent is present and 0 otherwise. A Free-Wilson analysis of a set of this compound analogs with variations at the 2- and 5-positions would quantify the positive or negative contribution of each specific substituent at each position, guiding the selection of optimal groups for future synthesis.

A hypothetical 2D-QSAR data table for a series of pyrimidine analogs is shown below:

| Compound | R1 (at C2) | R2 (at C5) | logP | σ (R2) | Biological Activity (pIC50) |

| 1 | Cyclopentyloxy | Cl | 3.5 | 0.23 | 7.2 |

| 2 | Cyclobutoxy | Cl | 3.0 | 0.23 | 6.8 |

| 3 | Cyclohexyloxy | Cl | 4.0 | 0.23 | 7.5 |

| 4 | Cyclopentyloxy | F | 3.2 | 0.06 | 6.5 |

| 5 | Cyclopentyloxy | Br | 3.8 | 0.23 | 7.3 |

| 6 | Cyclopentyloxy | CH3 | 3.6 | -0.17 | 6.1 |

3D-QSAR methods consider the three-dimensional structure of molecules and their interaction with a biological target. These techniques are particularly powerful for visualizing the regions in space where modifications to the chemical structure are likely to improve activity.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. These fields are then correlated with the biological activity using partial least squares (PLS) analysis. The results are often visualized as contour maps, where different colored regions indicate areas where, for example, increased steric bulk or positive electrostatic potential would be favorable for activity. For this compound analogs, a CoMFA study could reveal a specific region around the cyclopentyloxy group where bulkier substituents are preferred, or a region near the 5-chloro group where an electronegative potential is beneficial.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the SAR. A CoMSIA analysis of pyrimidine derivatives might highlight the importance of a hydrophobic pocket accommodating the cyclopentyloxy group and the need for a hydrogen bond acceptor at a specific position on the pyrimidine ring for optimal binding. For instance, studies on diarylpyrimidine derivatives as HIV-1 inhibitors have successfully used CoMFA and CoMSIA to generate predictive models and guide the design of new analogs acs.org. Similarly, 3D-QSAR studies on pyrimidine analogs as kinase inhibitors have provided valuable insights into the structural requirements for potency nih.govnih.govnih.gov.

Pharmacophore Development and Ligand-Based Drug Design (LBDD) Strategies

Pharmacophore modeling is a powerful ligand-based drug design (LBDD) technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

For a series of active this compound analogs, a pharmacophore model could be developed based on the common features of the most potent compounds. This model might consist of a hydrophobic feature corresponding to the cyclopentyloxy group, a hydrogen bond acceptor feature from one of the pyrimidine nitrogens, and a halogen bond donor feature from the 5-chloro group. Such a pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. This approach has been successfully applied to various pyrimidine-containing compounds, including inhibitors of the receptor for advanced glycation end products (RAGE) nih.gov.

The development of a pharmacophore model typically involves the following steps:

Selection of a training set: A set of structurally diverse and potent analogs is chosen.

Conformational analysis: The conformational space of each molecule in the training set is explored.

Feature identification: Common chemical features (e.g., hydrophobic, aromatic, hydrogen bond donor/acceptor) are identified.

Pharmacophore generation and validation: A 3D arrangement of these features is generated and validated using a test set of active and inactive compounds.

A hypothetical pharmacophore model for this compound analogs might include:

One hydrophobic feature (HY) for the cyclopentyloxy ring.

One hydrogen bond acceptor (HBA) for a pyrimidine nitrogen.

One aromatic ring feature (AR) for the pyrimidine core.

One halogen bond donor (HBD) for the 5-chloro substituent.

Structure-Based Drug Design (SBDD) and Molecular Docking in SAR Context

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) and molecular docking can be employed to understand the binding mode of ligands and guide the design of new analogs with improved affinity.

Molecular docking simulations would be used to predict the binding orientation of this compound within the active site of its target protein. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. For example, a docking study might show that the cyclopentyloxy group fits into a hydrophobic pocket, while one of the pyrimidine nitrogens forms a crucial hydrogen bond with a backbone amide of a key amino acid residue. The 5-chloro group might be involved in a halogen bond with a carbonyl oxygen or an aromatic ring in the active site.

The insights gained from molecular docking can then be used to rationally design new analogs. For example, if the docking pose reveals an empty space near the cyclopentyloxy group, analogs with larger substituents at this position could be designed to fill this space and potentially increase binding affinity. If a specific hydrogen bond is identified as critical, modifications that enhance this interaction can be prioritized. Numerous studies on pyrimidine derivatives have utilized molecular docking to rationalize their biological activities and guide the design of more potent compounds nih.govacs.orgnih.govnih.govmdpi.com.

A hypothetical summary of docking results for a series of analogs is presented below:

| Compound | Key Interactions | Docking Score (kcal/mol) | SAR Rationale |

| Parent | H-bond with Ser152, Hydrophobic interaction with Leu83, Halogen bond with Gly150 | -8.5 | Good fit in the binding pocket. |

| Analog 1 | H-bond with Ser152, Weaker hydrophobic interaction with Leu83 | -7.8 | Smaller cyclobutoxy group leads to reduced hydrophobic contact. |

| Analog 2 | H-bond with Ser152, Enhanced hydrophobic interaction with Leu83 | -9.1 | Larger cyclohexyloxy group improves hydrophobic packing. |

| Analog 4 | H-bond with Ser152, Weaker halogen bond with Gly150 | -8.1 | Bromo group is larger and may not form an optimal halogen bond. |

Impact of Structural Modifications on Biological Activity, Selectivity, and Metabolic Stability (Non-Clinical)

The ultimate goal of SAR and SPR studies is to optimize not only the biological activity but also the selectivity and metabolic stability of a lead compound.

Biological Activity: As discussed in the previous sections, modifications to the this compound scaffold can have a profound impact on its biological activity. The size and nature of the substituent at the 2-position and the electronic and steric properties of the substituent at the 5-position are likely to be key determinants of potency.

Selectivity: For many drug targets, particularly kinases, achieving selectivity over related proteins is a major challenge. Structural modifications can be used to exploit subtle differences in the active sites of different proteins. For example, introducing a bulky group at a position where the target protein has a large pocket but a related off-target has a smaller one can significantly improve selectivity. Structure-based design is particularly valuable for designing selective inhibitors frontiersin.orgmdpi.com.

Metabolic Stability: A compound's metabolic stability determines its half-life in the body and is a critical factor for its in vivo efficacy. Certain chemical groups are known to be metabolically labile and can be sites of rapid metabolism by cytochrome P450 enzymes. For pyrimidine derivatives, common metabolic pathways include oxidation of alkyl groups and hydroxylation of the aromatic ring.

To improve metabolic stability, common strategies include:

Blocking metabolic hotspots: Introducing a metabolically stable group, such as a fluorine atom or a methyl group, at a site of metabolism can block the metabolic pathway.

Modulating lipophilicity: Very lipophilic compounds are often more susceptible to metabolism. Reducing lipophilicity by introducing polar groups can sometimes improve metabolic stability.

Introducing electron-withdrawing groups: This can deactivate an aromatic ring towards oxidative metabolism.

For this compound, the cyclopentyloxy group could be a potential site of metabolism (e.g., hydroxylation). Replacing it with a more metabolically stable group or introducing blocking groups could enhance its in vivo lifetime. The metabolic stability of analogs is typically assessed in vitro using liver microsomes or hepatocytes, and these data are used to guide further chemical modifications. For example, studies on pyrido[3,4-d]pyrimidine inhibitors have shown that the introduction of a methyl group can significantly improve human liver microsomal stability acs.org.

A hypothetical data table summarizing the impact of structural modifications is shown below:

| Analog | Biological Activity (IC50, nM) | Selectivity (Target vs. Off-target) | Metabolic Stability (t½ in HLM, min) |

| Parent | 50 | 10-fold | 15 |

| Analog with F on cyclopentyl | 65 | 12-fold | 45 |

| Analog with larger R2 group | 40 | 50-fold | 20 |

| Analog with polar tail | 100 | 8-fold | 60 |

Chemoinformatics and Data Mining for SAR Insights

Chemoinformatics and data mining have emerged as indispensable tools in modern drug discovery, offering powerful methodologies to extract meaningful Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) insights from large chemical datasets. For analogs of this compound, these computational approaches can accelerate the identification of promising lead candidates by predicting biological activity and optimizing pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary chemoinformatic technique used to build mathematical models that correlate the structural or property descriptors of compounds with their biological activities. nih.govtandfonline.com For a series of this compound analogs, a QSAR model could be developed to predict their potency as, for example, kinase inhibitors. This involves calculating a variety of molecular descriptors for each analog, such as electronic, steric, and hydrophobic parameters, and then using statistical methods to create a predictive equation. For instance, a study on pyrimidine-based derivatives as FAK inhibitors successfully used a 3D-QSAR model to identify that hydrophobic and donor fields were significant for the bioactivities of the inhibitors. rsc.org Such models can guide the design of new analogs with potentially improved activity. rsc.orgmdpi.com

Data mining of large chemical and biological databases, such as ChEMBL, provides a wealth of information for building robust SAR models. nih.gov By curating datasets of pyrimidine derivatives with known activities, it is possible to apply machine learning algorithms to identify complex patterns and relationships that may not be apparent from traditional analysis. nih.gov This data-driven approach can uncover novel structural motifs associated with desired biological effects.

Pharmacophore mapping is another valuable chemoinformatic tool that can be applied to the study of this compound analogs. benthamdirect.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target. researchgate.net By aligning a set of active analogs, a common pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. nih.gov

Molecular docking and molecular dynamics simulations offer a more detailed, atomistic view of how this compound analogs might interact with their target protein. rsc.orgresearchgate.net Docking studies can predict the preferred binding orientation of an analog within the active site of a receptor, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. ijpsdronline.com Molecular dynamics simulations can then be used to assess the stability of the predicted binding pose over time. rsc.orgbau.edu.tr These techniques are instrumental in rationalizing observed SAR data and in proposing specific structural modifications to enhance binding affinity.

The integration of these chemoinformatic and data mining approaches can create a powerful workflow for the optimization of this compound analogs. For example, a QSAR model might suggest that increasing the hydrophobicity of a particular substituent is beneficial for activity. Molecular docking could then be used to visualize how different hydrophobic groups could fit into the binding pocket of the target protein.

To illustrate how data from such studies could be presented, the following interactive data table shows hypothetical results from a chemoinformatic analysis of a small set of this compound analogs.

Table 1: Hypothetical Chemoinformatics Data for this compound Analogs

| Analog | R-Group | Predicted pIC50 (QSAR) | Docking Score (kcal/mol) | Key Pharmacophoric Features |

| 1 | -H | 6.2 | -7.5 | H-bond acceptor, Hydrophobic |

| 2 | -CH3 | 6.8 | -8.1 | H-bond acceptor, Hydrophobic |

| 3 | -OH | 7.1 | -8.5 | H-bond acceptor, H-bond donor, Hydrophobic |

| 4 | -NH2 | 7.3 | -8.9 | H-bond acceptor, H-bond donor, Hydrophobic |

| 5 | -F | 6.5 | -7.8 | H-bond acceptor, Hydrophobic |

| 6 | -Cl | 6.7 | -8.0 | H-bond acceptor, Hydrophobic |

| 7 | -OCH3 | 6.9 | -8.3 | H-bond acceptor, Hydrophobic |

This hypothetical data suggests that the addition of hydrogen bond donors at the R-group position (analogs 3 and 4) may lead to increased predicted activity and more favorable docking scores. Such insights, derived from chemoinformatic and data mining studies, are invaluable for guiding the synthetic efforts in a drug discovery project focused on this compound analogs.

Computational and Theoretical Chemistry Applications to 5 Chloro 2 Cyclopentyloxy Pyrimidine

Molecular Docking and Virtual Screening Methodologies for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to predict how a small molecule, such as 5-Chloro-2-(cyclopentyloxy)pyrimidine, might interact with a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

Virtual screening is a related computational method that involves the docking of large libraries of compounds against a target protein to identify potential "hits" with a high likelihood of binding. While numerous studies have utilized these techniques for various pyrimidine (B1678525) derivatives to identify potential biological targets, no specific molecular docking or virtual screening studies for this compound have been identified in the available literature. Such a study would be a critical first step in elucidating its potential pharmacological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can provide insights into a molecule's geometry, charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and reactivity descriptors.

For this compound, quantum chemical calculations could be used to:

Determine the optimal three-dimensional structure.

Calculate the electrostatic potential surface to identify regions susceptible to electrophilic or nucleophilic attack.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity.

While studies on other substituted pyrimidines, such as 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, have been conducted using these methods, specific DFT or other quantum chemical data for this compound are not present in the reviewed literature. nih.gov

Molecular Dynamics Simulations of Compound-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. An MD simulation of this compound, likely in complex with a putative protein target identified through docking, would offer valuable insights into:

The stability of the protein-ligand complex over time.

The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

The conformational changes in both the ligand and the protein upon binding.

Such simulations are crucial for validating docking poses and understanding the thermodynamics of binding. However, no published MD simulation studies specifically involving this compound were found.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling (Non-Clinical Focus)

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. Various computational models can predict parameters such as:

Absorption: Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.

Excretion: Likelihood of renal or hepatic clearance.

Toxicity: Predictions of mutagenicity, carcinogenicity, and other toxic endpoints.

While many software platforms and web servers are available for these predictions, a specific and comprehensive in silico ADMET profile for this compound is not available in the public domain. Such an analysis would be essential for evaluating its drug-like properties.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which contains a rotatable cyclopentyloxy group, understanding its conformational preferences is vital. The ensemble of low-energy conformers is often what is relevant for biological activity.

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. By exploring this landscape, computational chemists can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. Despite the importance of this analysis, no specific studies on the conformational analysis or energy landscape of this compound were identified.

Protein-Ligand Binding Free Energy Calculations

More rigorous than docking scores, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of a ligand to a protein. These "end-point" methods calculate the free energy of the complex, the free protein, and the free ligand in solution, and the binding free energy is the difference between these states.

Future Research Horizons for this compound: A Prospective Analysis

As a distinct heterocyclic compound, this compound stands as a molecule of interest for future scientific investigation. Its pyrimidine core is a well-established scaffold in medicinal chemistry, suggesting a foundation for diverse research and development avenues. This article explores the prospective research directions for this compound, focusing on the untapped potential within chemical space exploration, advanced screening methodologies, novel therapeutic applications, and the synergistic integration of multidisciplinary scientific approaches.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(cyclopentyloxy)pyrimidine, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 2-position of the pyrimidine core. For example, reacting 5-chloro-2-chloropyrimidine with cyclopentanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound . Optimization includes:

- Temperature control : Reactions at 80–100°C reduce side products.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopentyloxy proton signals at δ 4.8–5.2 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and ESI-MS for molecular ion verification (expected [M+H]⁺ at m/z 229.7) .

- Elemental analysis : Validate C, H, N, and Cl content against theoretical values .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodological Answer : Prioritize:

- Enzyme inhibition assays : Test against kinases or phosphodiesterases (IC₅₀ determination via fluorescence/colorimetric readouts) .

- Antimicrobial screening : Broth microdilution assays (MIC values against Gram-positive/negative bacteria) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

- Methodological Answer :

- Core modifications : Introduce substituents at the 4- or 5-positions (e.g., fluoro, amino) to enhance target binding .

- Cyclopentyloxy replacements : Test bicyclic or heterocyclic ethers (e.g., tetrahydrofuranyl) to optimize pharmacokinetics .

- SAR validation : Use computational docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities to targets like 5-lipoxygenase .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse/rat models) and metabolite identification (LC-HRMS) to assess bioavailability .

- Dose-response reevaluation : Adjust dosing regimens to account for rapid clearance or tissue-specific accumulation .

- Target engagement assays : Use CRISPR-engineered reporter cell lines to confirm on-target effects in vivo .

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal of this compound?

- Methodological Answer :

- Waste management : Separate chlorinated byproducts for incineration by licensed facilities .

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic methods to reduce waste .

- Ecotoxicity testing : Follow OECD guidelines (e.g., Daphnia magna acute toxicity assays) to evaluate environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.